molecular formula C18H24F2N2O2 B2505848 3,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide CAS No. 2034238-84-9

3,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide

Cat. No.: B2505848
CAS No.: 2034238-84-9
M. Wt: 338.399
InChI Key: ZRLNBOREYKKKJU-UHFFFAOYSA-N
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Description

3,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide is a synthetic organic compound It is characterized by the presence of a benzamide core substituted with difluoro groups at the 3 and 4 positions, and a piperidinylmethyl group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.

    Attachment of the Oxane Ring: The oxane ring is introduced via a nucleophilic substitution reaction.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3,4-difluorobenzoyl chloride with the piperidinylmethyl intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Materials Science: The compound is studied for its potential use in the development of novel materials with unique properties.

    Biological Research: It is used as a tool compound to study the effects of difluoro substitution on biological activity.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The difluoro groups enhance the compound’s binding affinity to these targets, which may include enzymes or receptors involved in various biological pathways. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3,4-difluorobenzamide: Lacks the piperidinylmethyl and oxane groups.

    N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide: Lacks the difluoro substitution.

Uniqueness

3,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide is unique due to the combination of difluoro substitution and the presence of both piperidinylmethyl and oxane groups

Properties

IUPAC Name

3,4-difluoro-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N2O2/c19-16-2-1-14(11-17(16)20)18(23)21-12-13-3-7-22(8-4-13)15-5-9-24-10-6-15/h1-2,11,13,15H,3-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLNBOREYKKKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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